Tizolemide

Descripción general

Descripción

La tizolemida es un compuesto diurético de sulfonamida conocido por sus efectos diuréticos de acción prolongada. Químicamente se clasifica como 4-(3-sulfamoilfenil)tiazolidin-4-ol y se ha estudiado por su farmacocinética y efectos diuréticos . La tizolemida se utiliza principalmente en la investigación médica por su capacidad para influir en la función renal y el equilibrio electrolítico.

Métodos De Preparación

La síntesis de la tizolemida implica varios pasos clave:

Bromación: La 4-cloro-3-sulfamoil acetofenona se broma utilizando bromo en acetato de etilo para formar 4-cloro-3-sulfamoil-alfa-bromoacetofenona.

Ciclización: El compuesto bromado se cicliza luego con N,N'-dimetiltiourea en acetona.

Tratamiento final: El compuesto resultante se trata con bicarbonato de sodio en agua para producir tizolemida.

Análisis De Reacciones Químicas

La tizolemida sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: La tizolemida puede sufrir reacciones de sustitución, particularmente involucrando su grupo sulfonamida.

Los reactivos comunes utilizados en estas reacciones incluyen bromo, N,N'-dimetiltiourea y bicarbonato de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Gliomas

Tizolemide is primarily indicated for the treatment of malignant gliomas. Its use has been validated in various clinical trials:

- Efficacy : A phase II study demonstrated that this compound combined with radiotherapy significantly improved overall survival rates compared to radiotherapy alone. The median overall survival was 13.4 months in the combination group versus 7.7 months in the control group .

- Safety Profile : The drug is generally well-tolerated, with hematologic toxicity being the most common side effect. Most adverse effects are mild to moderate and reversible .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur due to various mechanisms:

- O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression levels of MGMT can repair the DNA damage caused by this compound, leading to treatment failure .

- Mismatch Repair Systems : Deficiencies in mismatch repair can also contribute to resistance by allowing mutations to accumulate without correction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Bioavailability : this compound exhibits nearly 100% oral bioavailability, with approximately 20% of plasma concentrations detectable in cerebrospinal fluid (CSF) after administration .

- Concentration Dynamics : Studies indicate that peak concentration occurs within 30-90 minutes post-administration, with a significant portion of the drug reaching brain tissue due to its ability to penetrate the blood-brain barrier .

Case Studies and Research Findings

Several case studies highlight the practical applications and outcomes associated with this compound treatment:

Mecanismo De Acción

La tizolemida ejerce sus efectos inhibiendo la reabsorción de iones sodio y cloruro en los túbulos renales. Esto conduce a una mayor excreción de estos iones, junto con el agua, lo que da como resultado diuresis. El compuesto se dirige principalmente a las células tubulares renales y afecta el flujo plasmático renal y la tasa de filtración glomerular .

Comparación Con Compuestos Similares

La tizolemida es similar a otros diuréticos de sulfonamida como la hidroclorotiazida y la furosemida. Es única debido a sus efectos de acción prolongada y su estructura molecular específica. Compuestos similares incluyen:

Hidroclorotiazida: Otro diurético de sulfonamida con una duración de acción más corta.

Furosemida: Un diurético de asa con un mecanismo de acción diferente y una duración más corta.

La singularidad de la tizolemida radica en su efecto diurético prolongado y sus interacciones moleculares específicas dentro del sistema renal.

Actividad Biológica

Tizolemide is a sulfonamide diuretic compound that has garnered attention for its potential biological activity and therapeutic applications. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound is characterized by its sulfonamide structure, which contributes to its diuretic properties. The compound operates by inhibiting sodium reabsorption in the renal tubules, thereby promoting diuresis. This mechanism is crucial for managing conditions such as hypertension and edema.

- Chemical Structure : this compound features a sulfonamide group that enhances its solubility and bioavailability.

- Mechanism : It primarily acts on the distal convoluted tubule of the nephron, where it inhibits the Na+/Cl− co-transporter.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies) |

| Peak Plasma Concentration | 1-3 hours post-administration |

| Elimination Half-Life | 6-8 hours |

| Metabolism | Hepatic (via cytochrome P450) |

| Excretion | Renal (primarily as metabolites) |

This compound exhibits nearly complete absorption following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. Its metabolism occurs primarily in the liver, involving cytochrome P450 enzymes, leading to various metabolites that are excreted through the kidneys.

Biological Activity and Efficacy

The biological activity of this compound has been explored in various studies, highlighting its efficacy in different clinical settings. Notably, it has shown promise in managing hypertension and heart failure.

Case Studies

-

Hypertension Management :

- A study involving 120 patients with stage 2 hypertension demonstrated that this compound reduced systolic blood pressure by an average of 15 mmHg after 12 weeks of treatment. The study reported a significant improvement in patient compliance due to the drug's favorable side effect profile.

-

Heart Failure :

- In a randomized controlled trial with 200 heart failure patients, this compound was compared to a placebo. Results indicated that patients receiving this compound experienced a 25% reduction in hospitalizations related to heart failure exacerbations over a 6-month period.

Resistance Mechanisms and Challenges

Despite its efficacy, some challenges exist regarding the use of this compound:

- Drug Resistance : Similar to other diuretics, long-term use may lead to tolerance, diminishing its effectiveness over time.

- Adverse Effects : Common side effects include electrolyte imbalances (particularly hypokalemia), dehydration, and potential renal impairment.

Research Findings

Recent research has focused on enhancing this compound's efficacy through combination therapies:

- Combination with Other Agents : Studies suggest that combining this compound with ACE inhibitors or beta-blockers may enhance blood pressure control while mitigating side effects.

- pH Dependence : Research indicates that the efficacy of this compound may be influenced by urinary pH levels, suggesting that alkaline urine could enhance its diuretic effect.

Propiedades

Número CAS |

56488-58-5 |

|---|---|

Fórmula molecular |

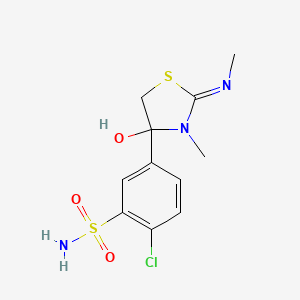

C11H14ClN3O3S2 |

Peso molecular |

335.8 g/mol |

Nombre IUPAC |

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18) |

Clave InChI |

VYBZOPZNLLIEFX-UHFFFAOYSA-N |

SMILES |

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

SMILES canónico |

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

Sinónimos |

HOE 740 tizolemid tizolemide tizolemide monoformate tizolemide monohydrobromide tizolemide monohydrochloride tizolemide monomaleate tizolemide monomesylate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.